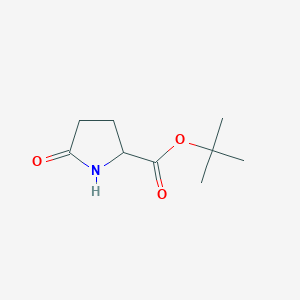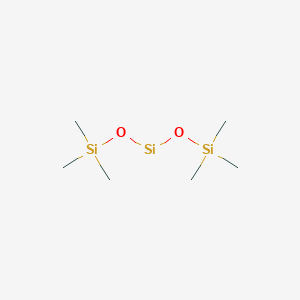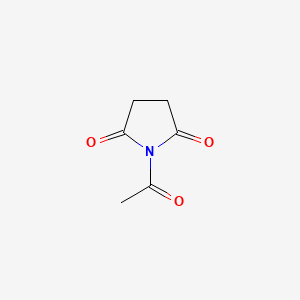
N-acetylsuccinimide
Overview
Description
N-acetylsuccinimide (NAS) is a derivative of succinic acid, an important intermediate in the Krebs cycle. It is a colorless solid with a melting point of about 130 °C and is soluble in water, alcohols, and organic solvents. NAS has a wide range of applications in organic synthesis, and is used as a reagent in the synthesis of various compounds, including amino acids and peptides. NAS is also used as a starting material for the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
Protein Acylation
N-acetylsuccinimide serves as a selective acylating agent for proteins, particularly useful for the acylation of lysine side chains without significantly modifying other amino acids like tyrosine, serine, threonine, or histidine. This specificity is beneficial for studying protein structure and function, as it allows for the selective alteration of protein charge and hydrophobicity through acyl group addition. This process is applicable across a range of N-acylsuccinimides, offering a versatile toolkit for protein chemistry (Boyd, Leach, & Milligan, 2009).
Material Science
In material science, this compound derivatives, such as acetylated sugarcane bagasse, have been developed for environmental applications. These derivatives exhibit enhanced hydrophobic properties, making them effective for oil spill cleanup due to their increased oil sorption capacity. This approach not only utilizes agricultural waste but also offers an eco-friendly alternative to synthetic oil sorbents (Sun, Sun, & Sun, 2004).
Therapeutic Potential
The broader family of N-acetylated compounds, particularly N-acetylcysteine, has been extensively studied for its therapeutic potential. N-acetylcysteine, for example, is noted for its antioxidant properties and has been investigated for its role in mitigating oxidative stress-related conditions, including neurodegenerative diseases. Its mechanisms of action include modulating glutamatergic transmission, enhancing glutathione production, and exhibiting anti-inflammatory effects, which are considered beneficial across a range of psychiatric and neurological disorders (Tardiolo, Bramanti, & Mazzon, 2018).
Mechanism of Action
Target of Action
N-acetylsuccinimide is a chemical modifier that primarily targets amino acid residues in proteins, specifically arginine and lysine . These residues play crucial roles in protein structure and function, including enzyme activity and protein-protein interactions.
Mode of Action
This compound interacts with its targets by modifying the side chains of arginine and lysine residues . This modification can alter the protein’s overall structure and function. For instance, it has been shown to inhibit the ferredoxin-linked activity of the enzyme nitrite reductase .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the enzyme nitrite reductase . This enzyme is part of the nitrite assimilation pathway in photosynthetic organisms, which includes the reduction of nitrate to nitrite, the reduction of nitrite to ammonia, and the reductive transfer of an amido-group from one molecule of glutamine to one molecule of 2-oxoglutarate to form 2 molecules of glutamate .
Pharmacokinetics
It is known that the compound can cross biological membranes , which suggests that it may have good bioavailability
Result of Action
The modification of arginine and lysine residues by this compound can result in significant changes in protein function. For example, it has been shown to inhibit the activity of the enzyme nitrite reductase when interacting with ferredoxin . This could potentially impact the nitrite assimilation pathway and the overall nitrogen metabolism in photosynthetic organisms.
properties
IUPAC Name |
1-acetylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBOBPOIZROJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466429 | |
| Record name | N-acetylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3027-06-3 | |
| Record name | N-acetylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





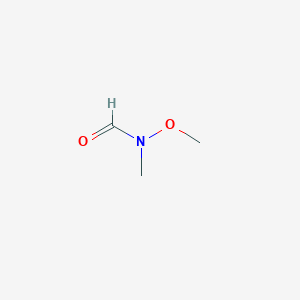
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)


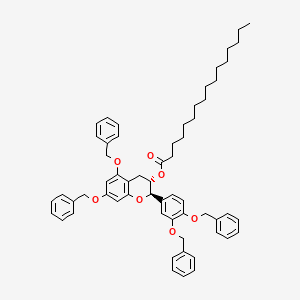
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
